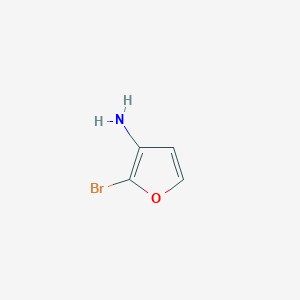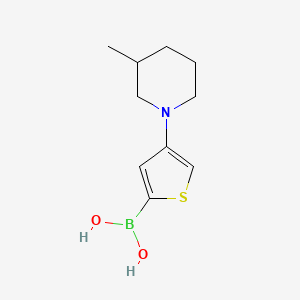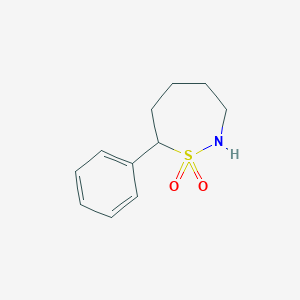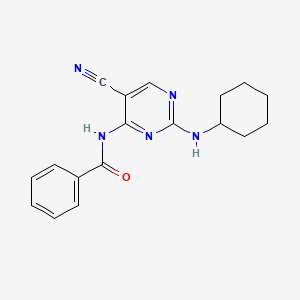![molecular formula C9H10O3S B12943763 5-Methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B12943763.png)
5-Methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid is an organic compound belonging to the class of heterocyclic compounds known as thienopyrans. These compounds are characterized by a fused ring system containing both sulfur and oxygen atoms. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
The synthesis of 5-Methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This reaction typically requires a basic medium and can be catalyzed by morpholine and diethylamine . The reaction is carried out at a lower temperature (40–41°C) to improve the yield and reduce the formation of by-products .
Chemical Reactions Analysis
5-Methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include ethyl cyanoacetate, malononitrile, and cyanoacetamide . The major products formed from these reactions are pyrano[4’,3’:4,5]thieno[2,3-b]pyridines . These reactions are typically carried out under mild conditions to ensure high yields and minimize side reactions.
Scientific Research Applications
5-Methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it has been studied for its potential anticonvulsant, antibacterial, antitumor, anti-inflammatory, antidepressant, and antiviral activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development.
Mechanism of Action
The mechanism of action of 5-Methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit Ras-related GTPases by binding to the Rab7 nucleotide binding site . This inhibition can reduce class switch DNA recombination (CSR) in B cells and affect the survival of plasma cells . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
5-Methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid can be compared with other similar compounds, such as 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyrans and pyrano[4’,3’:4,5]thieno[2,3-b]pyridines . These compounds share a similar fused ring system but differ in their functional groups and biological activities. For instance, 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyrans exhibit anticonvulsant activity, while pyrano[4’,3’:4,5]thieno[2,3-b]pyridines have been studied for their antibacterial and antitumor properties
Properties
Molecular Formula |
C9H10O3S |
|---|---|
Molecular Weight |
198.24 g/mol |
IUPAC Name |
5-methyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid |
InChI |
InChI=1S/C9H10O3S/c1-5-2-6-7(9(10)11)4-13-8(6)3-12-5/h4-5H,2-3H2,1H3,(H,10,11) |
InChI Key |
LIGDWNFSWUPPIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(CO1)SC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-3-methyl-4-((1R,3r,5S)-2,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12943708.png)











